Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester
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Overview
Description
Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester is an organic compound with the molecular formula C23H30O3 and a molecular mass of 354.48 g/mol . This compound is known for its unique structural properties, which include a benzoic acid core substituted with a hexyloxy group and a butylphenyl ester group. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester typically involves esterification reactions. One common method is the reaction of 4-hexyloxybenzoic acid with 4-butylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The hexyloxy and butylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-butyl-, 4-butylphenyl ester
- Benzoic acid, 4-tert-butyl-, heptyl ester
- 4-(Hexyloxy)benzoic acid 4-butylphenyl ester
Uniqueness
Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the hexyloxy and butylphenyl groups provides a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
38444-08-5 |
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Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-butylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(11-15-22)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
JLKUBJNRCXUXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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